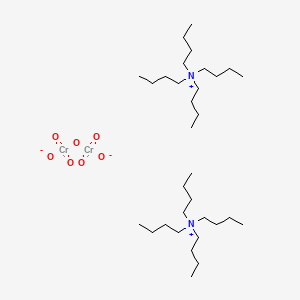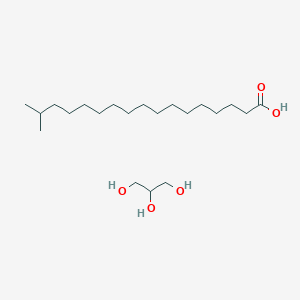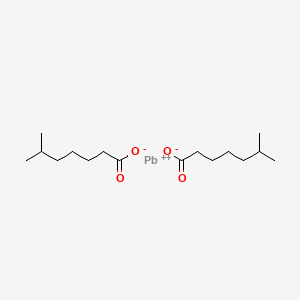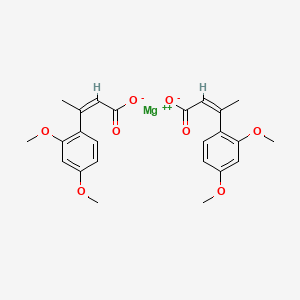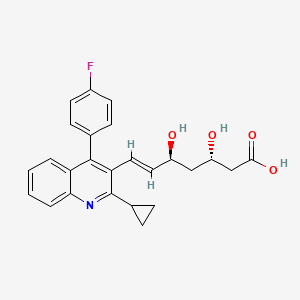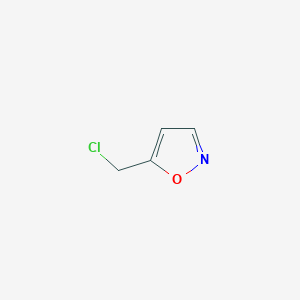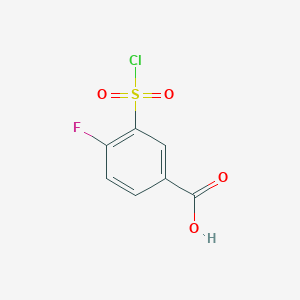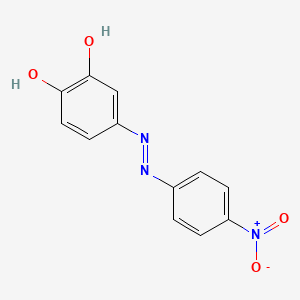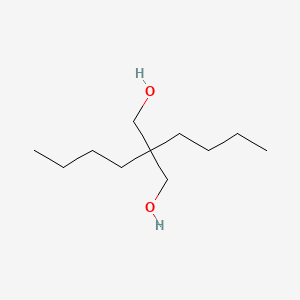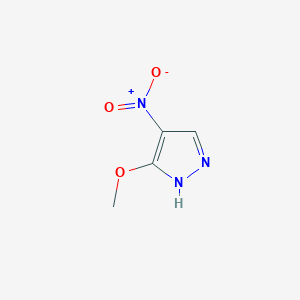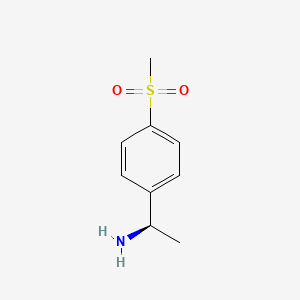
6,7-ジヒドロキシ-4-(トリフルオロメチル)クマリン
説明
6,7-Dihydroxy-4-(trifluoromethyl)coumarin (6,7-DHTFC) is a synthetic coumarin derivative that has a wide range of applications in scientific research. It is a colorless, crystalline compound with a molecular weight of 283.2 g/mol and a melting point of 159-162°C. 6,7-DHTFC has been used in a variety of scientific experiments, including those involving fluorescent labeling, light-induced reactions, and fluorescent imaging.
科学的研究の応用
生化学における蛍光プローブ
6,7-ジヒドロキシ-4-(トリフルオロメチル)クマリンは、その蛍光特性により生化学で利用されます。 エタノール中では、特定の励起波長 (λex) 370 nm と発光波長 (λem) 505 nm を持ちます 。これは、生物学的分子を可視化または定量化するための蛍光プローブの設計に役立ちます。
光学材料
その強い蛍光により、この化合物は光学材料に用途があります。 特徴的な発光スペクトルのため、レーザードライブで使用され、フォトニクスやオプトエレクトロニクスで重要な励起状態プロトン移動 (ESPT) に関与することができます 。
分析化学
分析化学では、化合物の蛍光がアッセイに利用されます。 DMF、DMSO、エタノールなど、さまざまな溶媒に溶解することができ、これは、溶媒の適合性を必要とするさまざまな分析方法に役立ちます 。
医薬用途
研究により、クマリン誘導体は抗酸化および抗炎症特性を示し、がん、炎症、神経変性疾患などの病気の研究において重要であることが示されています 。蛍光マーカーとして作用する能力は、薬物送達と応答を追跡するのにも役立ちます。
生物活性分子の合成
この化合物は、さまざまな生物活性分子の合成において重要な中間体として機能します。 その誘導体は、抗凝固剤、抗炎症剤、抗菌剤、抗がん剤、抗HIV効果など、その生物学的活性を調査されています 。
工業用途
工業部門では、6,7-ジヒドロキシ-4-(トリフルオロメチル)クマリンを含むクマリン誘導体が、生地柔軟剤や香水などの製品に組み込まれています。 医薬品業界、特にワーファリンやジクマロールなどの抗凝固剤としても使用されています 。
作用機序
Target of Action
Coumarin derivatives are known to interact with a variety of biological targets, including enzymes and cellular structures .
Mode of Action
Coumarin derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function or structure .
Biochemical Pathways
Coumarins are known to be involved in a variety of biochemical pathways, often as a result of their interactions with enzymes such as the cytochrome p450-linked mono-oxygenase enzyme (cyp2a6) system in liver microsomes .
Pharmacokinetics
It is soluble in dmf, dmso, and ethanol, which may influence its bioavailability .
Result of Action
It has been reported that a compound referred to as “antiproliferative agent-35” inhibits the proliferation of b16 and a549 cells, with ic50s of 132 and 92 μM respectively .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of coumarin derivatives .
特性
IUPAC Name |
6,7-dihydroxy-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3O4/c11-10(12,13)5-2-9(16)17-8-3-7(15)6(14)1-4(5)8/h1-3,14-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMVLEVZUIZPRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=O)OC2=CC(=C1O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10419821 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82747-36-2 | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10419821 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dihydroxy-4-(trifluoromethyl)coumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the polarity of the solvent affect the fluorescence of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin?
A1: The study investigates the solvatochromic behavior of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin, meaning its absorption and fluorescence spectra change depending on the solvent polarity []. As the polarity of the solvent increases, the molecule's excited state becomes more stabilized, leading to a shift in the fluorescence emission to longer wavelengths (redshift). This information helps researchers understand the compound's behavior in different environments and its potential applications in areas like fluorescent probes or sensors.
Q2: How does the excited state dipole moment of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin compare to its ground state dipole moment?
A2: The research utilizes the Bakshiev and Kawski-Chamma-Viallet equations to determine the ground (μg) and excited (μe) state dipole moments of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin by analyzing the variation of Stokes’ shift with solvent dielectric constant and refractive index []. The study found that the excited state dipole moment (μe) of 6,7-Dihydroxy-4-(trifluoromethyl)coumarin is larger than its ground state dipole moment (μg) []. This difference suggests a significant redistribution of electron density within the molecule upon excitation, impacting its interactions with surrounding molecules and its potential reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



